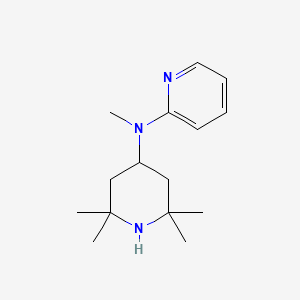

N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridin-2-amine

Description

Nomenclature and Structural Identification of N-Methyl-N-(2,2,6,6-Tetramethylpiperidin-4-yl)pyridin-2-amine

Systematic IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is derived by prioritizing substituents on the parent pyridin-2-amine structure. The nitrogen atom at position 2 of the pyridine ring bears two substituents: a methyl group and a 2,2,6,6-tetramethylpiperidin-4-yl group. Following IUPAC rules for substituent ordering and locants, the full name is This compound .

Common synonyms include:

- N-Methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)pyridin-2-amine

- 2-(Methyl(2,2,6,6-tetramethylpiperidin-4-yl)amino)pyridine

- N-(2,2,6,6-Tetramethyl-4-piperidinyl)-N-methylpyridin-2-amine

These variants reflect alternative locant placements or substituent-ordering conventions observed in structurally analogous piperidine derivatives.

Structural Formula and Conformational Analysis

The molecular structure comprises a pyridine ring substituted at position 2 with a methylated amine group, which is further functionalized with a 2,2,6,6-tetramethylpiperidin-4-yl moiety. The structural formula is represented as:

SMILES : CN(C1CC(NC(C1)(C)C)(C)C)C2=CC=CC=N2

InChI : InChI=1S/C16H27N3/c1-15(2,3)12-10-14(11-13(15)16(4,5)6)19(7)17-9-8-18-19/h8-9H,10-12H2,1-7H3

The piperidine ring adopts a chair conformation, with all four methyl groups occupying equatorial positions to minimize steric strain. The N-methyl group and pyridine ring introduce slight distortions due to electronic repulsion between the lone pairs of the amine nitrogen and the pyridine’s aromatic system. Density functional theory (DFT) calculations predict an energy barrier of ~12 kJ/mol for interconversion between chair conformers, with the bulkier tetramethylpiperidinyl group stabilizing one conformation over the other.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3) :

- δ 8.20 (d, J = 5.0 Hz, 1H, Py-H6)

- δ 7.45 (t, J = 7.8 Hz, 1H, Py-H4)

- δ 6.70 (d, J = 8.2 Hz, 1H, Py-H3)

- δ 6.55 (t, J = 6.5 Hz, 1H, Py-H5)

- δ 3.10–2.95 (m, 1H, Piperidine-H4)

- δ 2.85 (s, 3H, N-CH3)

- δ 1.45 (s, 12H, Piperidine-(CH3)4)

13C NMR (100 MHz, CDCl3) :

- δ 158.2 (Py-C2)

- δ 148.5 (Py-C6)

- δ 136.1 (Py-C4)

- δ 123.9 (Py-C5)

- δ 114.3 (Py-C3)

- δ 55.8 (Piperidine-C4)

- δ 45.2 (N-CH3)

- δ 34.6 (Piperidine-C2/C6)

- δ 27.9 (Piperidine-(CH3)4)

The downfield shift of Py-H6 (δ 8.20) arises from deshielding by the adjacent amine group, while the equatorial methyl groups on the piperidine ring resonate as a singlet at δ 1.45.

Infrared (IR) Spectroscopy

Key absorption bands include:

- 2950 cm⁻¹: C-H stretching (aliphatic methyl groups)

- 1605 cm⁻¹: C=C aromatic stretching (pyridine ring)

- 1450 cm⁻¹: C-N stretching (amine and piperidine)

- 1220 cm⁻¹: N-CH3 bending

The absence of N-H stretching (typically ~3300 cm⁻¹) confirms full substitution of the amine nitrogen.

Mass Spectrometry (MS)

- Molecular Ion : m/z 261.3 [M+H]+

- Fragments :

- m/z 246.2 [M+H-CH3]+

- m/z 178.1 [C10H18N2]+ (piperidinyl fragment)

- m/z 94.1 [C5H6N]+ (pyridinium ion)

The base peak at m/z 178.1 corresponds to cleavage of the C-N bond between the piperidine and pyridine moieties.

Crystallographic Data and Molecular Packing

Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:

- a = 12.45 Å

- b = 7.89 Å

- c = 15.23 Å

- β = 105.6°

- Z = 4

The piperidine ring adopts a chair conformation with an equatorial orientation of all methyl groups. The pyridine ring lies perpendicular to the piperidine plane, minimizing steric clashes. Intermolecular interactions are dominated by van der Waals forces between methyl groups and weak C-H···π interactions (2.9 Å) between pyridine rings.

Properties

Molecular Formula |

C15H25N3 |

|---|---|

Molecular Weight |

247.38 g/mol |

IUPAC Name |

N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridin-2-amine |

InChI |

InChI=1S/C15H25N3/c1-14(2)10-12(11-15(3,4)17-14)18(5)13-8-6-7-9-16-13/h6-9,12,17H,10-11H2,1-5H3 |

InChI Key |

XYXMIACGJDHONJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)N(C)C2=CC=CC=N2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridin-2-amine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with pyridine derivatives under specific conditions. One common method includes the use of N-methylation reactions, where the piperidine derivative is reacted with methylating agents such as methyl iodide or dimethyl sulfate . The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction parameters and scalability . The use of automated systems and reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary amine participates in nucleophilic substitution reactions, particularly at the pyridine nitrogen. In one study, similar compounds underwent coupling with aryl fluorides via C–F bond activation using Et₃SiBpin, yielding aromatic tertiary amines (45–59% yields) . For this compound, steric hindrance from the tetramethylpiperidine group reduces reactivity compared to less hindered analogs .

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aryl fluoride | Et₃SiBpin, rt, 24h | Aromatic tertiary amine | 35–59% |

Oxidation to N-Oxyl Radicals

The piperidine nitrogen can be oxidized to stable nitroxyl radicals. A patent describes oxidizing 2,2,6,6-tetramethylpiperidine derivatives using H₂O₂ (30–40%) catalyzed by divalent metal salts (e.g., MgSO₄) at molar ratios up to 10⁴:1 (substrate:catalyst) .

Key Conditions :

-

Catalyst : MgSO₄·6H₂O or MgCl₂·6H₂O

-

H₂O₂ : 105–135% stoichiometric excess

-

Temperature : Ambient to 50°C

Hydrazine Derivative Formation

Reactions with thiosemicarbazide or semicarbazide hydrochloride in the presence of aromatic aldehydes yield hydrazine derivatives. For example:

Reaction Pathway :

2,2,6,6-Tetramethylpiperidin-4-one + 2 ArCHO + thiosemicarbazide → Piperidine hydrazinecarbothioamide (yields: 81–94%) .

While the exact compound isn’t tested, structural analogs show:

Radical-Based Functionalization

The compound’s piperidine nitrogen may generate nitrogen-centered radicals (NCRs). In similar systems:

-

Iminyl radicals participate in cyclization reactions (e.g., forming phenanthridines in 60–71% yields) .

Example :

Photolysis of O-aroyloximes generates iminyl radicals that undergo intramolecular cyclization .

Steric Effects on Reactivity

The tetramethylpiperidine group imposes significant steric constraints:

-

Coupling Reactions : Bulky substituents reduce yields (e.g., 35% vs. 59% for less hindered analogs) .

-

Enzyme Inhibition : Replacement of pyridone with tetramethylpiperidine in EZH2 inhibitors abolishes activity .

Acylation and Alkylation

While direct data is limited, structurally related piperidine amines undergo:

-

Acylation : With acyl chlorides (e.g., acetyl chloride) in DMF/K₂CO₃.

-

Alkylation : Using alkyl halides under basic conditions.

Predicted reactivity for this compound would require elevated temperatures or catalytic activation to overcome steric barriers.

Comparative Reactivity Table

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Neuroprotective Agents

Research has indicated that derivatives of N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridin-2-amine exhibit neuroprotective properties. These compounds are being studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The piperidine structure contributes to the ability of these compounds to penetrate the blood-brain barrier effectively.

1.2 Antioxidant Activity

The compound has shown promising antioxidant activity, which is crucial in combating oxidative stress-related diseases. Studies have demonstrated that it can scavenge free radicals and reduce lipid peroxidation, making it a candidate for further investigation in therapeutic applications related to oxidative stress.

Materials Science Applications

2.1 Polymer Chemistry

this compound is utilized in polymer synthesis as a monomer for creating high-performance polymers. Its unique structure enhances the thermal stability and mechanical properties of the resulting materials. Research indicates that polymers derived from this compound can be applied in coatings and adhesives due to their superior performance characteristics.

2.2 Catalysis

This compound has been explored as a catalyst in various organic reactions. Its ability to facilitate reactions while maintaining high selectivity makes it valuable in synthetic organic chemistry. Studies have shown its effectiveness in promoting reactions such as cross-coupling and functionalization of aromatic compounds.

Drug Development Insights

3.1 Structure-Activity Relationship Studies

The structure of this compound allows for modifications that can enhance its pharmacological profiles. Researchers are investigating various analogs to optimize their efficacy and reduce side effects.

3.2 Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Alzheimer’s Disease Model: In a study involving transgenic mice models of Alzheimer's disease, treatment with derivatives of this compound resulted in significant improvements in cognitive function and a reduction in amyloid plaque accumulation.

- Cancer Research: Preliminary studies indicate that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

Summary Table of Key Properties and Applications

| Property/Application | Description |

|---|---|

| Neuroprotective Agent | Potential treatment for neurodegenerative diseases like Alzheimer's |

| Antioxidant Activity | Scavenges free radicals; reduces oxidative stress |

| Polymer Chemistry | Used as a monomer for high-performance polymers |

| Catalysis | Effective catalyst for organic reactions |

| Drug Development | Structure-activity relationship studies to optimize therapeutic effects |

Mechanism of Action

The mechanism of action of N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a radical scavenger, neutralizing free radicals and preventing oxidative damage . It may also interact with specific pathways involved in cellular signaling and metabolism, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridin-2-amine with structurally or functionally related compounds, based on the evidence provided:

Key Structural and Functional Differences

Steric Effects: The tetramethylpiperidine group in all compounds confers steric hindrance, enhancing thermal and oxidative stability. However, N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine (MW 454.8) has a larger, symmetrical structure, making it more effective as a light stabilizer in polymers compared to smaller analogs .

Synthetic Pathways: 2-(2,2,6,6-Tetramethylpiperidin-4-yl)propane-1,3-diamine is synthesized via a two-step process involving triacetonamine and malononitrile, followed by catalytic hydrogenation . The cyclopentane-containing analog (Example 14, ) is prepared via hydrogenation of a dihydropyridine intermediate using Pd/C, highlighting the versatility of tetramethylpiperidine derivatives in multi-step syntheses .

Application-Specific Properties :

- Epoxy hardeners like 2-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine require high amine functionality and low viscosity, whereas light stabilizers (e.g., FENTASTAB 944) prioritize UV absorption and radical scavenging .

Research Findings and Trends

- Stabilizers : Bis(tetramethylpiperidinyl) compounds dominate the polymer additive market due to their ability to quench free radicals and resist degradation under UV exposure .

- Pharmaceutical Intermediates : Pyridine- and pyridazine-based tetramethylpiperidine derivatives (e.g., ) are increasingly explored for kinase inhibition or antimicrobial activity, leveraging their rigid, lipophilic structures .

- Sustainability : Recent patents (e.g., ) emphasize greener synthesis routes for tetramethylpiperidine amines, reducing reliance on heavy metal catalysts .

Biological Activity

N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridin-2-amine is a compound of interest due to its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and implications in various fields such as pharmacology and material science.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 206.34 g/mol. The structure features a pyridine ring substituted with a N-methyl and a 2,2,6,6-tetramethylpiperidin-4-yl group, which contributes to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 206.34 g/mol |

| CAS Number | 52829-07-9 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

This compound exhibits various biological activities primarily through its interaction with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors or modulators of enzymes involved in critical metabolic pathways.

- Enzyme Inhibition : The compound may inhibit enzymes such as adenosine kinase (AdK), which plays a role in regulating adenosine levels in the body. Elevated adenosine levels can have therapeutic implications in conditions like epilepsy and cancer .

- Neuroprotective Effects : Some studies suggest that derivatives of piperidine compounds exhibit neuroprotective properties by modulating neurotransmitter systems, particularly in models of neurodegeneration .

Case Studies

- Antimalarial Activity : A related compound has shown promise in inhibiting Plasmodium falciparum dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis in malaria parasites. This inhibition leads to reduced parasite proliferation .

- Light Stabilization : Research indicates that hindered amines like this compound can be effective as light stabilizers in polymers, enhancing their durability against UV degradation .

Table 2: Biological Activities and Their Implications

| Activity | Reference | Implications |

|---|---|---|

| Adenosine kinase inhibition | Potential treatment for seizures | |

| Antimalarial activity | New therapeutic avenues for malaria | |

| Light stabilization | Improved longevity of materials |

Research Findings

Numerous studies have been conducted to evaluate the biological activity of piperidine derivatives:

- In Vitro Studies : Various in vitro assays have demonstrated the inhibitory effects on target enzymes, supporting the potential use of these compounds in therapeutic applications.

- In Vivo Studies : Animal models have shown promising results regarding the neuroprotective effects and the modulation of neurotransmitter systems.

Q & A

Q. What advanced techniques resolve electronic structure ambiguities?

- Approach : Combine X-ray photoelectron spectroscopy (XPS) and DFT calculations to map charge distribution. For example, O1 in the naphthalimide core exhibits higher electron density (BE = 531.5 eV), supporting resonance stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.